![molecular formula C28H43Cl2N5O6S B2742054 (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 2341796-76-5](/img/structure/B2742054.png)
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 12 involves the conjugation of the (S,R,S)-AHPC based VHL ligand with a 2-unit PEG linker. The reaction typically requires the use of suitable solvents such as dimethyl sulfoxide (DMSO) and may involve sonication to enhance solubility . The compound is then purified to achieve a high level of purity, typically ≥95% as determined by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of VH 032 - linker 12 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The compound is stored at -20°C to maintain stability and prevent degradation .
Analyse Chemischer Reaktionen
Reaktionstypen: VH 032 - Linker 12 unterliegt hauptsächlich Konjugationsreaktionen, bei denen es mit Zielproteinliganden verknüpft wird, um PROTACs zu bilden . Diese Reaktionen werden durch das Vorhandensein des PEG-Linkers erleichtert, der Flexibilität bietet und die Löslichkeit der resultierenden Konjugate verbessert.
Häufige Reagenzien und Bedingungen:
Lösungsmittel: Dimethylsulfoxid (DMSO), Ethanol
Bedingungen: Sonifizierung, kontrollierte Temperatur (typischerweise Raumtemperatur bis -20°C)
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind PROTACs, die aus VH 032 - Linker 12 bestehen, das an verschiedene Zielproteinliganden konjugiert ist .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Complement Factor D Inhibition
The compound has been identified as a potent inhibitor of complement factor D, an enzyme involved in the complement system that plays a crucial role in immune responses. Inhibition of this enzyme is particularly relevant for treating diseases characterized by excessive complement activation, such as certain autoimmune disorders and age-related macular degeneration. Recent studies have demonstrated the efficacy of this compound in reducing pathological complement activation in preclinical models .
2. Cancer Therapeutics
Research indicates that the compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The presence of thiazole and pyrrolidine moieties suggests potential interactions with cellular receptors that could inhibit cancer cell proliferation. Preliminary studies have shown promising results in vitro against various cancer cell lines .
Biochemical Research
1. Mechanistic Studies
The structural complexity of the compound allows it to serve as a valuable tool in mechanistic studies of cellular signaling pathways. Its ability to modulate enzyme activity can help elucidate the roles of specific proteins in biological processes, providing insights into disease mechanisms .
2. Drug Development
Given its unique chemical structure, this compound is a candidate for further development into a pharmaceutical agent. Its various functional groups can be modified to enhance potency and selectivity towards target enzymes or receptors, making it a versatile scaffold for drug design .
Case Study 1: Complement System Modulation
In a study conducted on animal models of retinal degeneration, administration of (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride resulted in significant reductions in retinal inflammation and preservation of photoreceptor cells. These findings suggest its potential application in therapies aimed at retinal diseases linked to complement dysregulation .
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as an adjunct therapy alongside conventional chemotherapy agents, suggesting improved outcomes for patients with resistant cancer types .
Wirkmechanismus
VH 032 - linker 12 exerts its effects by recruiting VHL proteins, which are part of the E3 ubiquitin ligase complex . The compound inhibits the interaction between VHL and hypoxia-inducible factor 1-alpha (HIF-1α), leading to the degradation of target proteins via the ubiquitin-proteasome system . This mechanism is exploited in the design of PROTACs to selectively degrade specific proteins involved in various diseases .
Vergleich Mit ähnlichen Verbindungen
VH 032 - Linker 12 ist einzigartig durch die Integration des (S,R,S)-AHPC-basierten VHL-Liganden und des 2-Einheiten-PEG-Linkers, der seine Löslichkeit und Flexibilität verbessert . Ähnliche Verbindungen umfassen:
- Thalidomid-NH-C4-NH-Boc
- Lenalidomid-Hemihydrat
- Pomalidomid
- Thalidomid-5-OH
- (S,R,S)-AHPC-PEG1-N3
- Thalidomid-4-OH
- Thalidomid-5-Fluorid
Diese Verbindungen fungieren ebenfalls als E3-Ligase-Liganden, unterscheiden sich jedoch in ihren chemischen Strukturen und Linkern, was ihre Bindungsaffinitäten und Spezifitäten beeinflussen kann.
Biologische Aktivität
The compound (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that is common in many bioactive compounds.
- Thiazole moiety : Contributes to the compound's potential antimicrobial and anti-inflammatory properties.
- Aminoethoxy side chains : These segments may enhance solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₃Cl₂N₃O₅S |
Molecular Weight | 426.48 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : The presence of the thiazole group may contribute to the inhibition of pro-inflammatory cytokines, which is beneficial in treating inflammatory diseases.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of NF-kB Signaling : Similar compounds have been shown to inhibit the NF-kB pathway, reducing inflammation and cancer cell proliferation.
- Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death in malignancies.
Case Study 1: Anticancer Efficacy
In a study conducted on small-cell lung cancer (SCLC) cell lines, the compound demonstrated significant cytotoxicity. The results indicated a dose-dependent response with marked apoptosis in treated cells compared to controls. Flow cytometry analysis revealed increased sub-G1 populations, indicative of apoptosis.
Case Study 2: Anti-inflammatory Activity
A separate study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine models. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its efficacy in reducing systemic inflammation.
In Vitro Studies
In vitro experiments have consistently shown that the compound inhibits cell growth in various cancer cell lines while sparing normal cells. This selectivity could be attributed to its unique chemical structure that targets specific cellular pathways involved in tumorigenesis.
In Vivo Studies
Animal studies have corroborated the in vitro findings, demonstrating reduced tumor sizes and lower inflammatory markers upon administration of the compound. These studies highlight its potential for further development as a therapeutic agent.
Table 2: Summary of Research Findings
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.